molecular formula C6H13NO2 B6282740 3-amino-3-cyclopropylpropane-1,2-diol CAS No. 2092124-83-7

3-amino-3-cyclopropylpropane-1,2-diol

Cat. No.: B6282740
CAS No.: 2092124-83-7
M. Wt: 131.2
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Description

This compound, with the molecular formula C6H13NO2 and a molecular weight of 131.2, is characterized by the presence of an amino group and two hydroxyl groups attached to a cyclopropylpropane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-cyclopropylpropane-1,2-diol can be achieved through several methods. One common approach involves the reaction of glycerin chlorohydrin with ammonia water in the presence of a catalyst. The reaction is typically carried out at a temperature range of 30°C to 50°C for 1 to 3 hours . Another method involves the use of epichlorohydrin and ammonia water as the main raw materials, with a two-component catalyst used in the hydrolysis and ammoniation reaction processes .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The reagents are injected at controlled flow rates, and the reaction is carried out at specific temperatures to ensure efficient conversion . The use of recoverable catalysts and vacuum distillation techniques further enhances the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-3-cyclopropylpropane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as N-alkylated or N-acylated compounds, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-amino-3-cyclopropylpropane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of cyclic carbonate monomers and biodegradable polymers.

    Biology: The compound is utilized in the preparation of ceramide analogs, which are important in studying cell membrane structure and function.

    Medicine: It serves as an intermediate in the synthesis of nonionic contrast agents used in medical imaging.

    Industry: The compound is employed in the production of pesticides and emulsifying agents.

Mechanism of Action

The mechanism of action of 3-amino-3-cyclopropylpropane-1,2-diol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. In medical applications, the compound’s ability to interact with cell membranes and proteins makes it valuable for imaging and therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

    3-amino-1,2-propanediol: This compound shares a similar structure but lacks the cyclopropyl group.

    1-amino-2,3-propanediol: Another similar compound, which is utilized in the preparation of cationic polymers for gene delivery.

Uniqueness

The presence of the cyclopropyl group in 3-amino-3-cyclopropylpropane-1,2-diol imparts unique steric and electronic properties, making it distinct from other amino diols.

Properties

CAS No.

2092124-83-7

Molecular Formula

C6H13NO2

Molecular Weight

131.2

Purity

95

Origin of Product

United States

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